(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
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Overview
Description
(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile is a complex organic compound that features a combination of furan, indole, and acrylonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the acrylonitrile moiety. The furan and indole components are introduced through subsequent coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile: shares similarities with other compounds containing furan, indole, and acrylonitrile moieties.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N2O2/c23-14-5-7-17(19(24)10-14)21-8-6-15(28-21)9-13(11-25)22(27)18-12-26-20-4-2-1-3-16(18)20/h1-10,12,26H/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBYMWDUAHDHU-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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